N-(2-chloro-4-fluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfonamide group, and multiple halogen substitutions
Properties
Molecular Formula |
C20H20ClF2N5O3S2 |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[[4-ethyl-5-[(4-fluoro-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20ClF2N5O3S2/c1-3-27-18(11-28(33(2,30)31)15-7-4-13(22)5-8-15)25-26-20(27)32-12-19(29)24-17-9-6-14(23)10-16(17)21/h4-10H,3,11-12H2,1-2H3,(H,24,29) |
InChI Key |
ZGOVHVSTSLYMLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)Cl)CN(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonamide Group: This is achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It serves as a precursor for the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-4-FLUOROPHENYL)-2-[(4-ETHYL-5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other triazole-containing compounds and sulfonamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and halogen substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
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